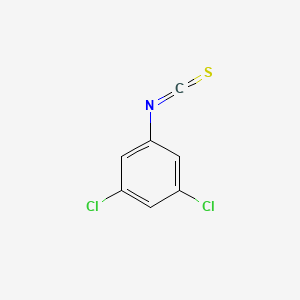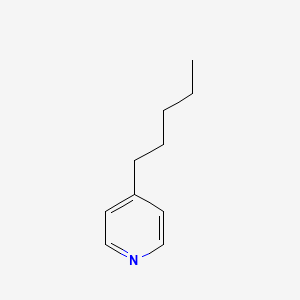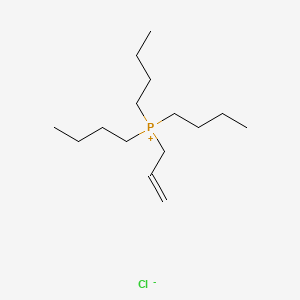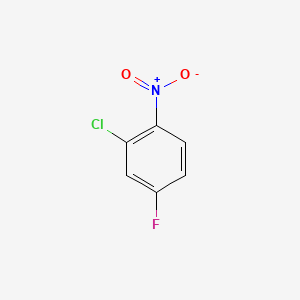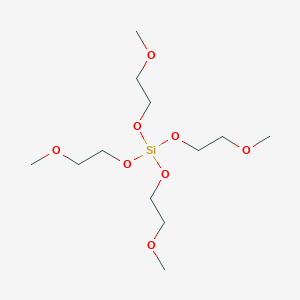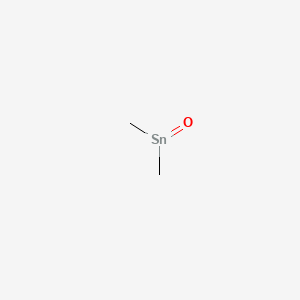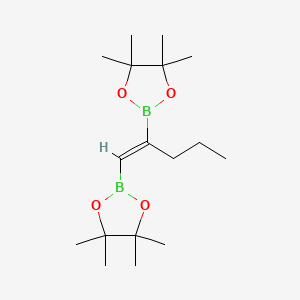
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene
Overview
Description
“1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene” is a chemical compound with the molecular formula C17H32B2O4 . It has a molecular weight of 322.05600 .
Molecular Structure Analysis
The molecular structure of this compound consists of a pentene backbone with two 4,4,5,5-tetramethyl-1,3,2-dioxaborolane groups attached at the 1 and 2 positions .
Physical And Chemical Properties Analysis
This compound has a density of 0.96g/cm3 and a boiling point of 301-303ºC (lit.) . Its melting point is 301-303ºC . The compound’s refractive index is n20/D 1.455 (lit.) .
Scientific Research Applications
Application 1: Base-catalyzed diborylation of alkynes
- Scientific Field : Chemistry
- Summary of the Application : This compound is used in the base-catalyzed diborylation of alkynes, which is a method for synthesizing cis-1,2-bis(boryl)alkenes .
- Methods of Application : An efficient, transition-metal free, and practical approach to cis-bis(boryl)alkenes from various alkynes was disclosed in the presence of a catalytic amount of K2CO3 under mild conditions .
- Results or Outcomes : Tetrasubstituted alkenes and phenanthrene derivatives were readily constructed from the target diborylalkenes via Suzuki-Miyaura cross-coupling .
Application 2: Borylation at the Benzylic C-H Bond of Alkylbenzenes
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for borylation at the benzylic C-H bond of alkylbenzenes .
- Methods of Application : This process involves the use of a palladium catalyst to form pinacol benzyl boronate .
- Results or Outcomes : The result is the formation of pinacol benzyl boronate, a useful intermediate in organic synthesis .
Application 3: Hydroboration of Alkyl or Aryl Alkynes and Alkenes
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for the hydroboration of alkyl or aryl alkynes and alkenes .
- Methods of Application : This process involves the use of transition metal catalysts .
- Results or Outcomes : The result is the formation of borylated alkyl or aryl alkenes, which are useful intermediates in organic synthesis .
Application 4: Coupling with Aryl Iodides
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for coupling with aryl iodides .
- Methods of Application : This process involves the use of a copper catalyst .
- Results or Outcomes : The result is the formation of aryl boronates, which are useful intermediates in organic synthesis .
Application 5: Asymmetric Hydroboration of 1,3-Enynes
- Scientific Field : Organic Chemistry
- Summary of the Application : This compound can be used for asymmetric hydroboration of 1,3-enynes .
- Methods of Application : This process involves the use of chiral catalysts .
- Results or Outcomes : The result is the formation of chiral allenyl boronates, which are useful intermediates in organic synthesis .
Safety And Hazards
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[(Z)-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pent-1-en-2-yl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32B2O4/c1-10-11-13(19-22-16(6,7)17(8,9)23-19)12-18-20-14(2,3)15(4,5)21-18/h12H,10-11H2,1-9H3/b13-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQDNQSRLNMUOP-OUKQBFOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C(B2OC(C(O2)(C)C)(C)C)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C(/B2OC(C(O2)(C)C)(C)C)\CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32B2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cis-1,2-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pentene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



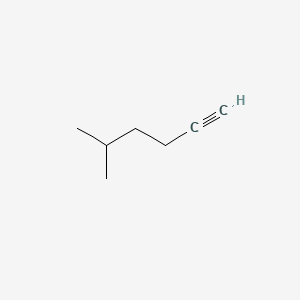
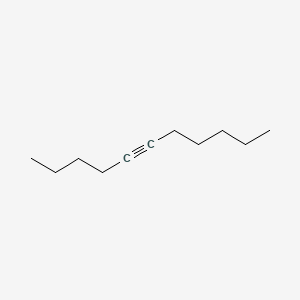
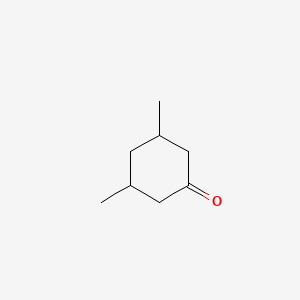
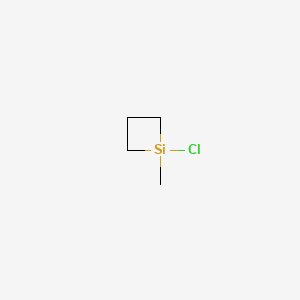
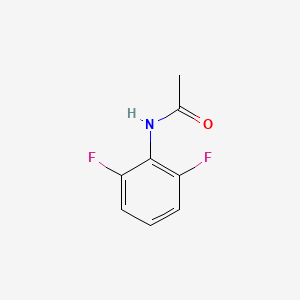
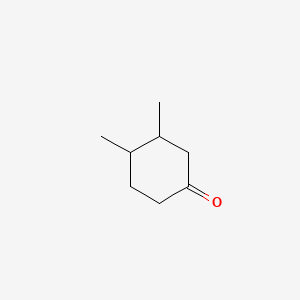
![Benzo[b]thiophene-6-carbaldehyde](/img/structure/B1585829.png)
